Etanautine

Description

Contextualizing Chemical Compounds in Neurological Disorder Research

The investigation of chemical compounds is fundamental to understanding and treating neurological disorders. Researchers are actively exploring a diverse range of molecules to address the complex pathologies of these conditions. The primary goal is to identify compounds that can effectively slow the degeneration of neurons, a hallmark of diseases like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis. whitecoatsfoundation.org

Recent research has led to the synthesis of new molecules, such as those in the indolyl- and pyrrolylazine series, which activate intracellular mechanisms to combat the accumulation of amyloid structures associated with age-related brain diseases. amsbiopharma.comnih.gov These compounds have demonstrated a therapeutic effect by increasing the survival of neuronal cells in cellular models of Alzheimer's disease and traumatic brain injury. amsbiopharma.comnih.gov The development of such compounds offers the potential for therapies that not only manage symptoms but also target the underlying causes of neuronal death. whitecoatsfoundation.org

The lipophilicity of certain environmental chemicals is another area of investigation, as these compounds can cross the blood-brain barrier and may contribute to neurological impairments. nih.gov This highlights the importance of understanding the chemical properties of compounds in the context of neurological health. The overarching aim of this field of research is to develop new therapeutic agents that can protect neuronal tissue from toxic insults and various forms of stress characteristic of neurodegenerative diseases. amsbiopharma.com

Overview of Anticholinergic Agents in Research Paradigms

Anticholinergic agents are a class of compounds that block the action of the neurotransmitter acetylcholine (B1216132) (ACh) in the central and peripheral nervous systems. mdpi.com This is achieved through competitive inhibition at cholinergic receptors. mdpi.com These agents are broadly classified into two categories based on the receptors they target: antimuscarinic agents, which act on muscarinic acetylcholine receptors, and antinicotinic agents, which act on nicotinic acetylcholine receptors.

In the realm of neurological research, anticholinergic drugs are significant for their application in a variety of conditions. Historically, they have been used in the management of Parkinson's disease to address symptoms such as sialorrhea. Their mechanism of action makes them a subject of study in the context of cognitive processes, as cholinergic signaling is crucial for learning and memory.

Research models often utilize anticholinergic compounds like scopolamine (B1681570) to induce cognitive deficits in preclinical studies, thereby creating a platform to test the efficacy of potential new therapies for conditions such as Alzheimer's disease. The study of anticholinergic agents also extends to understanding the "anticholinergic burden," which is the cumulative effect of taking one or more medications with anticholinergic properties. A higher burden is associated with an increased risk of cognitive and physical impairment.

Historical Development of Combination Therapies in Chemical Research

Combination therapy, the use of two or more therapeutic agents to treat a single disease, has a rich history in medicine and has become an increasingly important strategy in modern pharmacology. This approach is rooted in the understanding that complex diseases often involve multiple pathological pathways. One of the primary benefits of combination therapies is their ability to reduce the development of drug resistance.

In recent years, there has been a significant rise in the development of multi-target drugs and combination therapies, with a notable percentage of new molecular entities approved by regulatory bodies being multi-target agents. This trend is driven by the potential for synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects of each drug. Such synergy can lead to the use of lower doses of each component, thereby potentially reducing side effects.

The application of combination therapies spans various medical fields, including oncology, infectious diseases, and the treatment of chronic conditions. The rationale behind this approach is to target different mechanisms of a disease simultaneously, which can lead to improved efficacy and a more durable response. The development of fixed-dose combinations, where two or more active ingredients are combined into a single dosage form, represents a further evolution of this therapeutic strategy.

Rationale for the Design of Etanautine as a Dual-Component Agent

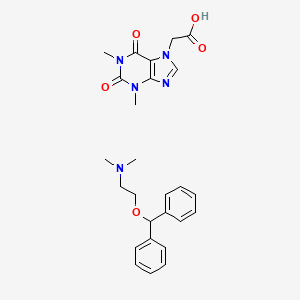

This compound is a chemical entity that combines two active moieties: diphenhydramine (B27) and acefylline (B349644). The design of this compound as a dual-component agent is based on the strategic pairing of these two compounds to achieve a specific therapeutic profile.

Diphenhydramine is a first-generation antihistamine that readily crosses the blood-brain barrier. It functions as an inverse agonist at H1 histamine (B1213489) receptors and also acts as a competitive antagonist of muscarinic acetylcholine receptors, which accounts for its use as an antiparkinsonian agent. A well-known side effect of diphenhydramine is drowsiness.

The second component, acefylline, is a derivative of theophylline (B1681296). While specific research on the direct interaction within this compound is not extensively detailed in the provided search results, the rationale can be inferred from similar combination products. In such combinations, a stimulant is often paired with a sedating antihistamine to counteract the sedative effects. This principle is seen in other combination drugs where a compound like 8-chlorotheophylline (B119741) is used to reduce the drowsiness caused by diphenhydramine. Therefore, it is hypothesized that the inclusion of acefylline in this compound is intended to mitigate the sedative properties of diphenhydramine, thereby aiming for an improved therapeutic profile.

Scope and Objectives of this compound Research

The primary scope of preclinical research on a compound like this compound is to rigorously assess its safety and efficacy before it can be considered for human clinical trials. whitecoatsfoundation.orgamsbiopharma.com The overarching objective is to gather comprehensive data to support an Investigational New Drug (IND) application. nih.gov

The specific objectives of this compound research would likely include:

Pharmacological Characterization : To identify and characterize the pharmacological activity of the combined agent. amsbiopharma.com This involves understanding how this compound interacts with its intended biological targets.

Efficacy Assessment : To demonstrate that this compound has the desired therapeutic effect in relevant preclinical models of neurological disorders. nih.gov This would involve testing its ability to alleviate symptoms associated with conditions like Parkinson's disease.

Pharmacokinetic and Pharmacodynamic Profiling : To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its mechanism of action and the relationship between its concentration and effect. amsbiopharma.com

Toxicology Studies : To assess the safety profile of this compound and identify any potential adverse effects. amsbiopharma.com This is a critical step to ensure the compound is safe for further development.

Formulation Development : To develop a stable and effective formulation for the compound that is suitable for administration in future clinical studies. nih.gov

The ultimate goal of this preclinical research is to provide a solid foundation of evidence to justify moving this compound into clinical trials with human participants. amsbiopharma.comnih.gov

Structure

2D Structure

Properties

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.C9H10N4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-12,17H,13-14H2,1-2H3;4H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKLOBYBVCBTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857401-00-4 | |

| Record name | 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, compd. with 2-(diphenylmethoxy)-N,N-dimethylethanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857401-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acefylline mixture with diphenhydramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857401004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etanautine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETANAUTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97H5S09M4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Analog Development of Etanautine

Synthetic Pathways and Methodologies for Etanautine

The formation of this compound is primarily achieved through the salt formation between diphenhydramine (B27) and acefylline (B349644). wikipedia.orgiiab.me

The primary precursor molecules for this compound synthesis are diphenhydramine and acefylline. Diphenhydramine is an ether derived from the benzhydryl ether of 2-(dimethylamino)ethanol. nih.gov Acefylline, also known as 7-theophyllineacetic acid, is a stimulant drug belonging to the xanthine (B1682287) chemical class. wikipedia.org

The synthesis of acefylline, a key component, typically involves starting with theophylline (B1681296) or similar xanthine derivatives. Theophylline is then reacted with acetic acid under controlled conditions to produce 7-theophyllineacetic acid. smolecule.com

This compound is characterized as a 1:1 salt of diphenhydramine with acefylline. wikipedia.orgiiab.mewikidoc.org This salt formation is crucial for its chemical identity and properties. The process involves the interaction between the basic diphenhydramine molecule and the acidic acefylline molecule, leading to the formation of an ionic complex. The stimulant effect of acefylline in this complex is noted to counteract the sedative effect typically associated with diphenhydramine. wikipedia.orgiiab.mewikidoc.org

A related compound, diphenhydramine diacefylline, is a 1:2 salt where two molecules of acefylline are complexed with one molecule of diphenhydramine. This highlights the potential for varying stoichiometric ratios in salt formation, influencing the final compound's characteristics. wikipedia.orgiiab.mewikidoc.org

While specific advanced synthetic techniques for this compound variants are not extensively detailed in the provided information, the general principles of salt formation and derivatization strategies are applicable. The synthesis of acefylline sodium salt, for instance, involves neutralizing the acefylline acid with sodium hydroxide (B78521) or sodium carbonate to yield the salt form, which can be achieved with high yields and purity. smolecule.com This suggests that similar neutralization or complexation reactions would be central to forming this compound and its potential variants.

Structural Modification and Analog Synthesis Research

Research into structural modification and analog synthesis aims to develop compounds with potentially altered or improved properties.

This compound itself can be considered an analog or complex of its constituent parts. The existence of "bithis compound" and "nautamine" as synonyms or related compounds suggests that structural modifications or different stoichiometric ratios of the parent molecules (diphenhydramine and acefylline) lead to distinct chemical entities. drugcentral.org Nautamine, for example, is identified as diphenhydramine diacefylline, a 1:2 salt, indicating a direct analog derived from altering the ratio of the components. wikipedia.orgiiab.mewikidoc.org

The general approach to analog synthesis would involve modifying either the diphenhydramine or acefylline moiety before or during the salt formation, or exploring different counter-ions or complexing agents. For instance, acefylline derivatives have been synthesized through various steps, including esterification and reactions with hydrazine (B178648) monohydrate to form thiosemicarbazides, which can then be hydrolyzed to obtain acefylline-triazole hybrids. acs.org These types of derivatization strategies on the precursor molecules could lead to a range of this compound analogs.

This compound is described as an achiral compound with no defined stereocenters or E/Z centers, and it exhibits no optical activity. fda.gov This indicates that isomeric considerations, such as enantiomers or diastereomers, are not typically a concern in the synthesis of this compound itself, as its structure does not possess the necessary elements for chirality. However, if structural modifications were to introduce chiral centers into potential this compound analogs, then stereoselective synthetic methods would become relevant to control the formation of specific isomers.

Radiosynthesis and Isotopic Labeling of this compound for Research Applications

For research applications, this compound, similar to other compounds within its therapeutic class, can be subjected to radiosynthesis and isotopic labeling. This process typically involves the incorporation of radioisotopes into the compound's structure by utilizing precursors that contain at least one radioisotope during the synthesis. Common radioisotopes preferred for this labeling include isotopes of carbon and hydrogen. Such labeled compounds are invaluable tools for various research studies, enabling tracking and analysis in biological systems.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₆H₃₁N₅O₅ |

| Molar Mass | 493.564 g·mol⁻¹ |

| PubChem CID | 10255142 |

| Composition | 1:1 salt of Diphenhydramine and Acefylline |

Mechanistic Pharmacology of Etanautine

Molecular Target Engagement Studies of Etanautine

The interaction of this compound's components with their respective molecular targets has been characterized through various binding and functional studies. These investigations reveal a dual mechanism of action, targeting both cholinergic and purinergic systems.

The anticholinergic activity of this compound is derived from its diphenhydramine (B27) component. Diphenhydramine is a first-generation antihistamine that also possesses significant affinity for muscarinic acetylcholine (B1216132) receptors, where it acts as a competitive antagonist or inverse agonist. drugbank.comnih.govnih.gov

Binding assays have quantified the affinity of diphenhydramine for various muscarinic receptor subtypes. In radioligand binding studies using human M1 muscarinic receptors, diphenhydramine demonstrated a dissociation constant (Ki) of 83 nM. guidetopharmacology.org Functional assays, which measure the ability of a compound to inhibit a receptor-mediated response, have also been employed. In studies using swine airway mucus gland cells, which predominantly express M3 muscarinic receptors, diphenhydramine competitively inhibited acetylcholine-induced ion transport. nih.gov Schild analysis of these functional data yielded a pA2 value of 6.2, which provides a measure of the antagonist's potency. nih.gov The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Table 1: Muscarinic Receptor Binding Affinity and Functional Potency of Diphenhydramine

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| M1 (Human) | Radioligand Binding | Ki | 83 nM | guidetopharmacology.org |

| M1 (Human) | Radioligand Binding | pKi | 7.08 | guidetopharmacology.org |

| M3 (Swine) | Functional Assay (Schild Analysis) | pA2 | 6.2 | nih.gov |

These data confirm that diphenhydramine is a potent antagonist at muscarinic receptors, which underlies the anticholinergic effects of this compound.

The acefylline (B349644) component of this compound is a xanthine (B1682287) derivative, a class of compounds known to act as adenosine (B11128) receptor antagonists. nih.govnih.gov However, another primary mechanism of action for acefylline is the inhibition of phosphodiesterase-4 (PDE-4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). healthwire.pk By inhibiting PDE-4, acefylline leads to an increase in intracellular cAMP levels, which mediates many of its pharmacological effects, including bronchodilation and anti-inflammatory actions. healthwire.pk

While theophylline (B1681296), a closely related xanthine, is known to be a non-selective antagonist at A1, A2A, and A3 adenosine receptors, its effects at therapeutic concentrations are thought to be mediated more by phosphodiesterase inhibition than by adenosine receptor blockade. nih.govguidetopharmacology.org Specific binding affinity data (Ki values) for acefylline at the different adenosine receptor subtypes are not as extensively documented in the literature. Its stimulant properties are largely attributed to the increase in intracellular cAMP via PDE inhibition, which can counteract the sedative effects of diphenhydramine.

The combination of diphenhydramine and acefylline in this compound results in a notable functional antagonism at the systemic level. The primary sedative effect of the first-generation antihistamine diphenhydramine is caused by its ability to cross the blood-brain barrier and antagonize central H1 and muscarinic receptors. nih.govnih.gov This sedation is counteracted by the stimulant properties of acefylline. healthwire.pk

Intracellular Signaling Pathway Modulation by this compound

The engagement of molecular targets by this compound's components initiates cascades of intracellular signaling events, primarily through the modulation of secondary messenger systems.

The pharmacological actions of this compound can be traced to its influence on key secondary messenger pathways:

Diphenhydramine Component (Muscarinic Antagonism): Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) linked to distinct signaling pathways.

M1 and M3 Receptors: These receptors are coupled to the Gq/11 family of G-proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC). youtube.com As a competitive antagonist, diphenhydramine blocks acetylcholine from binding to these receptors, thereby inhibiting the PLC/IP3/DAG pathway and preventing the subsequent rise in intracellular Ca²⁺.

M2 Receptors: These receptors are coupled to Gi/o G-proteins. Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP). nih.gov By antagonizing M2 receptors, diphenhydramine prevents this inhibition, which can lead to a relative maintenance or increase in cAMP levels depending on the basal activity of the system.

Acefylline Component (PDE-4 Inhibition): The primary mechanism for acefylline's modulation of intracellular signaling is through the inhibition of PDE-4. healthwire.pk This enzyme specifically hydrolyzes cAMP. By inhibiting PDE-4, acefylline prevents the breakdown of cAMP, leading to its accumulation within the cell. healthwire.pknih.gov Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates numerous downstream target proteins to elicit cellular responses. nih.gov

Modulation of intracellular signaling pathways can ultimately lead to changes in gene expression and protein regulation, contributing to the longer-term effects of a compound.

Diphenhydramine: Studies investigating the central nervous system effects of diphenhydramine have shown that it can influence the expression of activity-dependent genes. For instance, administration of diphenhydramine has been found to increase the transcription of the Arc gene (Activity-regulated cytoskeleton-associated protein) in the central nucleus of the amygdala. nih.gov Arc is an immediate-early gene that plays a crucial role in synaptic plasticity and memory consolidation.

Acefylline: The increase in intracellular cAMP caused by acefylline can activate the cAMP response element-binding protein (CREB) via PKA-mediated phosphorylation. nih.gov Activated CREB is a transcription factor that binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of various genes, thereby regulating their transcription. This pathway is fundamental to processes such as neuronal plasticity, learning, and memory. Additionally, separate research has demonstrated that acefylline can act as an activator of peptidylarginine deiminase (PAD) enzymes, which post-translationally modify proteins by converting arginine residues to citrulline. nih.gov This action has been shown to enhance the deimination of filaggrin in the epidermis, a key process for skin hydration. nih.gov

Neurotransmitter System Modulation Research by this compound

This compound, a compound salt composed of diphenhydramine and acefylline, exerts its pharmacological effects through the modulation of multiple neurotransmitter systems. wikipedia.org Its classification as an anticholinergic and antiparkinsonian agent stems primarily from the activity of its diphenhydramine component, which interacts with cholinergic, dopaminergic, and other key neurotransmitter pathways in the central nervous system. wikipedia.orgnih.gov

Cholinergic System Impact

This compound is classified as an anticholinergic agent due to the properties of its diphenhydramine moiety. wikipedia.org This action is central to its therapeutic use. The diphenhydramine component functions as an antagonist at muscarinic acetylcholine receptors, thereby inhibiting the effects of the neurotransmitter acetylcholine. nih.govnih.gov Acetylcholine is a primary neurotransmitter in the parasympathetic nervous system, responsible for regulating functions often summarized as "rest and digest," and it also plays a significant role in the central nervous system in processes like cognition and motor control. youtube.comclevelandclinic.org

Research evaluating the antimuscarinic effects of various H1-receptor antagonists through receptor-binding assays has quantified the affinity of these compounds for muscarinic receptors. In these studies, a lower inhibition constant (Ki) value indicates a higher binding affinity. Diphenhydramine has been shown to possess a notable affinity for muscarinic receptors, which underlies its anticholinergic side effects and therapeutic applications. nih.gov The antagonism of muscarinic receptors in the central nervous system is the basis for its use in managing symptoms of Parkinson's disease, where there is a relative overactivity of the cholinergic system. Long-term exposure to anticholinergic drugs has been associated with cognitive decline. nih.gov

| Compound | Muscarinic Receptor Affinity (Ki, nM) | H1 Receptor Affinity (Ki, nM) |

|---|---|---|

| Diphenhydramine | 100 | 1.1 |

| Promethazine | 23 | 0.38 |

| Clemastine | 13 | 0.43 |

| Mepyramine | 3,600 | 0.72 |

| Terfenadine | 4,700 | 10 |

Data sourced from receptor-binding assays in bovine cerebral cortex. A lower Ki value indicates higher affinity. nih.gov

Dopaminergic System Interactions

Beyond its well-established anticholinergic activity, the diphenhydramine component of this compound also interacts significantly with the dopaminergic system. Research has demonstrated that diphenhydramine can inhibit the dopamine (B1211576) transporter (DAT), the primary mechanism for clearing dopamine from the synaptic cleft. nih.gov Dopamine is a critical monoamine neurotransmitter involved in motor control, motivation, reward, and executive functions. nih.govnih.gov

By blocking the dopamine transporter, diphenhydramine increases the extracellular concentration of dopamine, particularly in key brain regions such as the nucleus accumbens. nih.gov This region is a central component of the brain's reward circuitry. Studies using microdialysis in rats have shown that intravenous administration of diphenhydramine produces a pattern of increased dopamine transmission in the nucleus accumbens shell and core that is similar to that of cocaine. nih.gov This action at the dopamine transporter is hypothesized to be a primary contributor to the neurochemical effects of the drug on dopamine neurotransmission and may be related to its potential for misuse. nih.gov The lack of stereospecificity in these effects between chlorpheniramine enantiomers suggests the mechanism is unrelated to H1 receptor antagonism. nih.gov

| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine (B1679862) Transporter (NET) |

|---|---|---|---|

| Diphenhydramine | 2,080 | 99 | 3,160 |

| Cocaine | 261 | 304 | 523 |

Data reflects the affinity of compounds for cloned human transporters. A lower Ki value signifies stronger binding. nih.gov

Other Neurotransmitter Systems Relevant to this compound's Classification

The complete pharmacological profile of this compound is understood by considering the actions of both its constituent parts on several neurotransmitter systems.

Histaminergic System : The primary and most potent pharmacological action of the diphenhydramine component is as an inverse agonist at histamine (B1213489) H1 receptors. nih.govnih.gov This antagonism of H1 receptors is the basis for its classification as a first-generation antihistamine. Histamine in the central nervous system acts as a neurotransmitter that promotes wakefulness; therefore, blocking its action leads to the characteristic sedative effects of compounds like diphenhydramine.

Adenosinergic System : The acefylline component of this compound is a derivative of xanthine, a class of compounds that includes caffeine and theophylline. Xanthines are known to act as antagonists at adenosine receptors. Adenosine is an inhibitory neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine receptors, acefylline produces a mild stimulant effect. In the formulation of this compound, this stimulant property is intended to counteract the sedative effects produced by the H1 receptor antagonism of diphenhydramine. wikipedia.org

Preclinical Pharmacodynamic Investigations of Etanautine

In Vitro Pharmacodynamic Profiling

In vitro studies are foundational for understanding a drug's direct interactions with molecular targets and cellular systems outside a living organism.

Functional assays in isolated tissue preparations are used to assess the physiological responses elicited by a compound in a controlled environment, often measuring contraction, relaxation, or secretion in response to drug application. For an anticholinergic, such studies might involve isolated smooth muscle tissues where acetylcholine-induced contractions are inhibited, or glandular tissues where secretions are modulated. These assays provide insights into a drug's efficacy and potency in a more complex biological context than simple binding assays. No specific detailed findings for Etanautine in isolated tissue preparations were found in the conducted searches.

Cellular response studies involve treating specific cell lines with the compound to observe changes in cellular processes, signaling pathways, or gene expression. These studies can provide insights into the downstream effects of receptor activation or inhibition. Relevant cell lines for this compound, given its neurological application, could include neuronal cell lines or those expressing specific neurotransmitter receptors. While cell lines are widely used in biomedical research to study cellular behavior and drug responses openaccessjournals.comabyntek.com, specific detailed research findings on this compound's effects in relevant cell lines are not publicly detailed ebi.ac.uk.

In Vivo Non-Human Animal Model Studies for Mechanistic Insights

Behavioral phenotyping involves systematically assessing changes in animal behavior in response to a drug, often in models of human neurological conditions. For an antiparkinsonian agent like this compound, studies would typically employ animal models of Parkinson's disease, which often exhibit motor deficits and other neurological symptoms nih.gov. Common behavioral tests assess motor coordination, learning, memory, anxiety, and other cognitive or motor functions mousebiology.orghelsinki.finih.gov. While this compound is used as an antiparkinsonian agent wikipedia.orgwikidoc.org, specific detailed behavioral phenotyping data for this compound in animal models were not found in the public domain.

Neurochemical analysis in animal brain regions involves measuring the levels of neurotransmitters, their metabolites, or related enzymes in specific brain areas after drug administration. This provides direct evidence of a drug's impact on neurochemical pathways. For an anticholinergic and antiparkinsonian agent, analysis might focus on acetylcholine (B1216132), dopamine (B1211576), serotonin, and norepinephrine (B1679862) levels in regions like the striatum, hippocampus, or prefrontal cortex, which are implicated in Parkinson's disease and anticholinergic effects nih.govnih.gov. However, detailed neurochemical analysis data specifically for this compound in animal brain regions are not publicly available ebi.ac.uk.

Electrophysiological Recordings in Animal Models

While this compound is recognized for its anticholinergic and antiparkinsonian activities, detailed research findings specifically on electrophysiological recordings of this compound in animal models are not widely available in the public domain. Electrophysiological studies typically involve measuring electrical activity in tissues or whole organisms to understand how a compound influences neuronal firing, synaptic transmission, or cardiac conduction. Although general methodologies for such recordings in animal models exist for various compounds targetmol.comgoogle.comnih.goviiab.meen-academic.com, specific data demonstrating this compound's direct effects on electrophysiological parameters in preclinical animal studies were not identified in the reviewed literature.

Comparative Pharmacodynamic Studies with Constituent Compounds (Diphenhydramine and Acefylline)

This compound's pharmacodynamic profile is significantly shaped by the interplay between its two constituent compounds: diphenhydramine (B27) and acefylline (B349644). Diphenhydramine is a first-generation H1-receptor antihistamine known for its sedative and antimuscarinic properties google.comwikipedia.org. It competes with histamine (B1213489) for H1 receptor sites, thereby preventing histamine-mediated responses such as bronchoconstriction and vasodilation. Additionally, diphenhydramine possesses anti-emetic, anti-vertigo, hypnotic, and antiparkinson properties google.comwikipedia.org. A notable side effect of diphenhydramine is its propensity to induce drowsiness.

In contrast, acefylline, a stimulant drug of the xanthine (B1682287) chemical class, acts as an adenosine (B11128) receptor antagonist. Adenosine is known for its role in promoting sleep and reducing neuronal excitability. By antagonizing adenosine receptors, acefylline contributes a stimulant effect.

The combination of diphenhydramine and acefylline in this compound is a deliberate formulation aimed at mitigating the sedative effects commonly associated with diphenhydramine iiab.mewikipedia.orgwikidoc.org. The stimulant action of acefylline is intended to counteract the drowsiness induced by diphenhydramine, thereby resulting in an improved therapeutic profile for this compound, particularly in its application as an antiparkinsonian agent iiab.mewikipedia.orgwikidoc.org. This counteractive mechanism allows for the beneficial anticholinergic effects of diphenhydramine to be utilized with a reduced incidence of sedation, which can be a significant limitation for patient compliance and daily functioning. While the qualitative benefit of this combination is well-established, detailed quantitative comparative pharmacodynamic studies presenting specific data tables on the precise extent of sedation counteraction or other comparative effects were not found in the available literature.

Pharmacological Interactions of Etanautine at a Mechanistic Level

In Vitro Drug-Drug Interaction Studies (Mechanistic Focus)

In vitro studies are crucial for elucidating the precise molecular mechanisms underlying drug-drug interactions, identifying potential liabilities such as receptor binding affinities or enzyme modulation.

Etanautine's primary receptor-level interactions stem from its components. Diphenhydramine (B27), a key component, is a first-generation histamine (B1213489) H1 receptor antagonist. nih.gov Its antagonism of histamine H1 receptors, particularly within the central nervous system, is responsible for its sedative effects. nih.gov Beyond its antihistaminic action, diphenhydramine also exhibits muscarinic antagonist properties, thereby blocking the activity of acetylcholine (B1216132) at its receptors. wikipedia.orgnih.gov This anticholinergic activity contributes to this compound's classification as an anticholinergic agent. wikipedia.org

Acefylline (B349644), the other active component of this compound, functions as an adenosine (B11128) receptor antagonist. fishersci.ieciteab.com Adenosine receptors, including A1, A2A, A2B, and A3 subtypes, are G-protein-coupled receptors that modulate various physiological processes. alfa-chemistry.com For instance, A1 receptors typically decrease cyclic AMP (cAMP) levels, while A2 adenosine receptors stimulate adenylate cyclase activity. alfa-chemistry.com The antagonism of these receptors by acefylline can counteract the inhibitory effects of endogenous adenosine. alfa-chemistry.com

When co-administered with other agents, this compound's inherent receptor affinities can lead to significant interactions. For example, this compound has been observed to increase the anticholinergic activities of drugs like cetirizine (B192768) and levocetirizine (B1674955). mims.com This suggests an additive or synergistic effect on muscarinic receptors when these agents are combined.

Table 1: Summary of Key Receptor-Level Interactions of this compound's Components

| Component of this compound | Primary Receptor Interaction | Mechanistic Effect | Potential Interaction with Co-administered Agents |

| Diphenhydramine | Histamine H1 Receptor Antagonist nih.gov | Blocks histamine binding, leading to sedation (CNS) nih.gov | Additive CNS depression with other CNS depressants. |

| Diphenhydramine | Muscarinic Antagonist wikipedia.orgnih.gov | Blocks acetylcholine activity at muscarinic receptors uni.lu | Increased anticholinergic activity with agents like cetirizine and levocetirizine mims.com |

| Acefylline | Adenosine Receptor Antagonist fishersci.ieciteab.com | Counteracts inhibitory effects of adenosine alfa-chemistry.com | Modulation of stimulant/sedative profiles, altered neurotransmitter activity. |

Cytochrome P450 (CYP) enzymes constitute a superfamily of isoforms critical for the oxidative metabolism of a wide range of drugs. nih.govfishersci.ca Drug-drug interactions can arise from either the inhibition or induction of these enzymes. nih.govnih.gov Enzyme inhibition, which can occur rapidly, results in reduced metabolism of an affected drug, potentially leading to its accumulation and increased effects. nih.govciteab.com Conversely, enzyme induction, a slower process, increases the metabolism of co-administered drugs, potentially reducing their plasma levels and therapeutic efficacy. nih.govciteab.com

Mechanistic Studies of Pharmacodynamic Interactions with Concomitant Therapies

Pharmacodynamic interactions occur when drugs affect each other's effects on the body, often at the same receptor or physiological system.

This compound itself possesses significant anticholinergic activity, primarily due to its diphenhydramine component, which acts as a muscarinic antagonist. wikipedia.orgnih.gov Anticholinergic medications block and inhibit the activity of the neurotransmitter acetylcholine (ACh) at both central and peripheral nervous system synapses, thereby inhibiting the actions of the parasympathetic nervous system. uni.lu

The acefylline component of this compound is a known adenosine receptor antagonist. fishersci.ieciteab.com Adenosine generally exerts an inhibitory tonus in the central nervous system. alfa-chemistry.com By antagonizing adenosine receptors, acefylline reduces this inhibitory effect, which can lead to increased activity of other neurotransmitters like dopamine (B1211576) and glutamate (B1630785). alfa-chemistry.com

This mechanistic interaction with adenosine receptors contributes to acefylline's stimulant properties, which are leveraged in this compound to counteract the sedative effects of diphenhydramine. wikipedia.orgmims.com Therefore, co-administration with other adenosine-modulating agents (e.g., caffeine, another adenosine receptor antagonist) could lead to altered pharmacodynamic responses, potentially enhancing stimulant effects or affecting other adenosine-mediated physiological processes.

This compound's components directly influence several neurotransmitter systems, leading to potential altered responses when co-administered with other therapies.

Cholinergic System: As an anticholinergic agent, this compound (via diphenhydramine) directly antagonizes acetylcholine receptors. wikipedia.orgnih.gov This can lead to a reduction in cholinergic neurotransmission. Interactions with other anticholinergic drugs or cholinesterase inhibitors (which increase acetylcholine levels) would directly alter the balance of cholinergic activity. uni.lu

Dopaminergic and Glutamatergic Systems: The adenosine receptor antagonism by acefylline can indirectly modulate dopamine and glutamate activity in the central nervous system. alfa-chemistry.com By reducing adenosine's inhibitory influence, this compound may lead to increased dopaminergic and glutamatergic neurotransmission. This could be particularly relevant in conditions like Parkinson's disease, where dopaminergic signaling is critical, and could influence the effectiveness or side effect profile of dopaminergic or glutamatergic therapies. ebi.ac.uk

Histaminergic System: Diphenhydramine's primary mechanism is competitive antagonism of histamine H1 receptors. nih.gov This leads to reduced histamine-mediated signaling, particularly in the CNS, contributing to sedation. Co-administration with other antihistamines could result in enhanced H1 blockade and associated effects.

Table 2: Mechanistic Pharmacodynamic Interactions of this compound

| Neurotransmitter System Affected | This compound's Mechanistic Action (via components) | Potential Pharmacodynamic Interaction with Concomitant Therapies |

| Cholinergic (Acetylcholine) | Muscarinic Antagonism (Diphenhydramine) wikipedia.orgnih.gov | Increased anticholinergic effects with other anticholinergic agents (e.g., cetirizine, levocetirizine) mims.com |

| Adenosinergic (Adenosine) | Adenosine Receptor Antagonism (Acefylline) fishersci.ieciteab.com | Counteraction of sedative effects; potential increase in dopamine/glutamate activity; altered responses with other adenosine modulators wikipedia.orgmims.comalfa-chemistry.com |

| Histaminergic (Histamine) | Histamine H1 Receptor Antagonism (Diphenhydramine) nih.gov | Enhanced H1 blockade and associated sedative or anti-allergic effects with other antihistamines. |

| Dopaminergic (Dopamine) | Indirect increase via Adenosine Antagonism (Acefylline) alfa-chemistry.com | Modulation of dopaminergic responses, relevant for antiparkinsonian therapies. |

| Glutamatergic (Glutamate) | Indirect increase via Adenosine Antagonism (Acefylline) alfa-chemistry.com | Modulation of glutamatergic responses. |

Investigation of Pharmacodynamic Pathways Associated with Tachycardia-related Interactions

The induction of tachycardia by this compound stems from the distinct, yet synergistic, pharmacodynamic actions of its constituent compounds, diphenhydramine and acefylline.

Contribution of Diphenhydramine: Diphenhydramine is a first-generation H1-receptor antihistamine that also possesses significant antimuscarinic (anticholinergic) properties. nih.gov The antimuscarinic effects are particularly relevant to its propensity to induce tachycardia. By competitively antagonizing muscarinic acetylcholine receptors, particularly M2 receptors located in the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, diphenhydramine reduces the vagal tone. nih.gov Vagal nerve stimulation typically slows heart rate; therefore, the inhibition of this parasympathetic influence leads to an increase in heart rate, manifesting as tachycardia. drugfuture.comiiab.me Overdoses of diphenhydramine have been associated with severe antimuscarinic symptoms, including tachycardia and tachyarrhythmias. drugfuture.com

Contribution of Acefylline: Acefylline is a stimulant drug belonging to the xanthine (B1682287) chemical class, structurally related to compounds like theophylline (B1681296) and caffeine. wikipedia.org Its primary mechanism of action involves antagonism of adenosine receptors. wikipedia.org Adenosine, a naturally occurring nucleoside, typically acts to slow heart rate and reduce myocardial oxygen demand by activating specific adenosine receptors (e.g., A1 receptors) in the heart. By blocking these receptors, acefylline removes this inhibitory influence, leading to increased heart rate and enhanced cardiac contractility. wikipedia.org Furthermore, like other xanthines, acefylline may also exert its effects through non-selective inhibition of phosphodiesterase enzymes, which leads to an accumulation of cyclic adenosine monophosphate (cAMP) within cardiac cells. Elevated cAMP levels can activate protein kinase A, resulting in increased calcium influx and subsequent positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. newdrugapprovals.org

Synergistic Effects: The combination of diphenhydramine's antimuscarinic action and acefylline's adenosine receptor antagonism and potential phosphodiesterase inhibition creates a dual mechanism for cardiac stimulation. Diphenhydramine primarily affects the parasympathetic nervous system's control over heart rate, while acefylline directly stimulates cardiac function and removes an inhibitory modulator (adenosine). The combined effect of reduced vagal inhibition and direct cardiac stimulation contributes to the observed tachycardia associated with this compound.

While specific detailed clinical studies or data tables on the precise pharmacodynamic pathways of this compound leading to tachycardia are not extensively documented in publicly available literature, the known mechanisms of its individual components provide a clear mechanistic basis.

Table 1: Pharmacodynamic Mechanisms Contributing to this compound-Induced Tachycardia

| Component | Primary Pharmacological Class | Key Mechanism of Action | Effect on Heart Rate | Resulting Contribution to Tachycardia |

| Diphenhydramine | Antihistamine (H1-receptor antagonist) with Antimuscarinic properties | Antagonism of muscarinic acetylcholine receptors (M2) in the heart. nih.gov | Increases | Reduces vagal tone, leading to increased heart rate. drugfuture.comiiab.me |

| Acefylline | Xanthine derivative | Adenosine receptor antagonism; potential phosphodiesterase inhibition. wikipedia.org | Increases | Removes inhibitory adenosine influence and directly stimulates cardiac function. newdrugapprovals.orgwikipedia.org |

Computational and Data Driven Research on Etanautine

Cheminformatics and Molecular Modeling of Etanautine

Cheminformatics and molecular modeling techniques are indispensable for the detailed analysis of this compound's structural characteristics and its potential interactions at a molecular level. These computational tools enable researchers to gain insights into the compound's physical and chemical properties, which are critical for drug discovery and development.

Molecular Docking and Dynamics Simulations with Target Receptors

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding interactions between a ligand (like this compound) and its target receptors. Given this compound's classification as an anticholinergic and antiparkinsonian agent, and considering diphenhydramine's known antagonism of histamine (B1213489) H1 receptors and muscarinic receptors, these simulations would focus on these relevant biological targets wikipedia.orgnih.gov.

Molecular docking would predict the preferred binding orientations and affinities of this compound within the active sites of these receptors. This involves computationally fitting the ligand into the receptor's binding pocket and estimating the binding energy. Subsequent molecular dynamics simulations would extend this analysis by simulating the dynamic behavior of the this compound-receptor complex over time nih.govnih.gov. These simulations provide insights into the stability of the binding, conformational changes in both the ligand and receptor upon binding, and the specific atomic-level interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such detailed information is crucial for understanding the compound's mechanism of action and for guiding future structural modifications to enhance its therapeutic properties.

In Silico Prediction of this compound's Pharmacological Profiles

In silico prediction methodologies are increasingly vital for forecasting the pharmacological profiles of drug compounds, including this compound, without extensive experimental testing. These methods leverage computational models to estimate various pharmacokinetic (absorption, distribution, metabolism, excretion - ADME) and pharmacodynamic properties. By employing machine learning algorithms and quantitative structure-activity relationship (QSAR) models, researchers can predict how this compound might behave in a biological system, including its potential half-life, distribution in tissues, metabolic pathways, and potential for off-target interactions. This predictive capability significantly accelerates the early stages of drug development by prioritizing compounds with favorable profiles and reducing the need for costly and time-consuming laboratory experiments.

Advanced Data Mining and Epidemiological Research Methodologies Applied to Drug Datasets Including this compound

Advanced data mining and epidemiological research methodologies are instrumental in extracting valuable insights from vast and complex drug datasets. These techniques enable the identification of patterns, trends, and correlations that might not be apparent through traditional analysis. This compound, for instance, is categorized within the Anatomical Therapeutic Chemical (ATC) classification system under N04AB01, indicating its role as an anti-parkinsonian agent and an anticholinergic ether polito.itcore.ac.uk. This classification facilitates its inclusion and analysis within large-scale drug datasets for epidemiological studies.

Development of Weighted Generalized Association Rule (W-GAR) Mining for Drug Prescription Patterns

The development of Weighted Generalized Association Rule (W-GAR) mining represents a significant advancement in analyzing drug prescription patterns within large patient datasets. Traditional association rule mining often treats all data items as equally important, which may not reflect the reality of clinical practice where certain prescriptions or patient characteristics hold more significance polito.it. W-GAR mining addresses this limitation by incorporating weights for data items, reflecting their varying relevance or frequency within each transaction (e.g., patient record) polito.itcore.ac.uk.

For drugs like this compound, W-GAR mining can uncover nuanced associations between its prescription and other medications, patient demographics, or co-occurring conditions, even at different levels of abstraction through the use of taxonomies polito.it. This allows for the discovery of "interesting and actionable knowledge" by highlighting peculiar prescription combinations or trends that are frequently observed in specific patient clusters polito.it. The insights derived from W-GAR analysis can help in understanding real-world drug utilization and identifying potential areas for optimizing treatment strategies.

Application of Machine Learning in Drug Classification and Interaction Prediction

Machine learning (ML) plays a pivotal role in modern drug discovery and pharmacovigilance, particularly in the classification of drugs and the prediction of drug-drug interactions (DDIs). ML models can integrate heterogeneous data sources, including chemical structural similarity (derived from SMILES data), phenotypic similarity (based on drug-adverse drug reaction networks), therapeutic similarity (from ATC classification), and genomic similarity (from drug-target interaction networks) nih.govarxiv.org.

For this compound, ML algorithms can be trained on these diverse datasets to predict its classification within various therapeutic categories or to identify potential interactions with other co-administered drugs arxiv.orgplos.orgbiorxiv.org. For example, studies have demonstrated the efficacy of combining multiple data types to improve the accuracy of DDI predictions arxiv.org. This approach can help in anticipating unforeseen interactions, thereby enhancing patient safety and guiding the development of safer drug combinations. Furthermore, ML models can be used for drug-action prediction, classifying whether a drug acts as an agonist, antagonist, or non-binder to specific targets, which is valuable for drug repurposing and filtering large drug libraries biorxiv.org.

Compound Information

Methodological Considerations in Multi-Database Drug Utilization Studies

Multi-database drug utilization studies (DUS) involve the systematic examination of medication use patterns across multiple healthcare databases. These studies are crucial for understanding real-world prescribing behaviors, adherence to treatments, and the determinants of drug utilization frontiersin.org. The use of electronic healthcare databases (EHDs) for DUS is common due to the cost and difficulty associated with primary data collection frontiersin.org.

Methodological Considerations:

Data Sources and Harmonization: A primary challenge in multi-database DUS is the heterogeneity of data sources. Databases often originate from different countries or healthcare systems, leading to variations in data collection, coding systems, and population coverage frontiersin.orgeuropa.eu. For a compound like this compound, which is an antiparkinsonian agent wikipedia.orgwikidoc.org, data might be sourced from prescription databases, electronic health records, or claims data. Harmonization involves mapping disparate coding systems (e.g., ATC codes, ICD codes) to a common data model to enable consistent analysis across databases frontiersin.org. This compound is classified under the ATC code N04AB01 wikipedia.orgwikidoc.orgcore.ac.ukpgx-db.org.

Common Study Protocol: A common study protocol is essential to ensure that analyses are carried out in parallel across each database, even if individual-level record linkage is not possible due to regulatory or technical constraints nih.gov. This protocol defines exposure, outcomes, covariates, and analytical methods consistently across all participating databases europa.eu.

Data Quality and Validity: The quality of data in EHDs can vary, impacting the validity of study findings. Considerations include data completeness, accuracy, and representativeness of the target population frontiersin.org. For this compound, this would involve assessing the reliability of prescription records, patient demographics, and diagnostic information related to Parkinson's disease or other conditions for which it might be prescribed.

Statistical Power and Subgroup Analysis: Combining multiple databases can provide the necessary statistical power, especially when investigating rare outcomes or subgroup effects nih.gov. This allows for more robust analyses of this compound's utilization patterns across different patient populations or healthcare settings.

Ethical and Regulatory Frameworks: Navigating diverse ethical and regulatory requirements for data access and use across different jurisdictions is a significant consideration europa.eueuropa.eu.

Hypothetical Research Findings and Data Table:

To illustrate the potential insights from a multi-database DUS on this compound, consider a hypothetical study examining its utilization patterns across three European countries (Country A, Country B, Country C) over a five-year period (2020-2024).

Table 1: Hypothetical this compound Drug Utilization Patterns (2020-2024)

| Year | Country A (Prescriptions) | Country B (Prescriptions) | Country C (Prescriptions) | Total Prescriptions |

| 2020 | 1,250 | 800 | 600 | 2,650 |

| 2021 | 1,320 | 850 | 630 | 2,800 |

| 2022 | 1,400 | 910 | 670 | 2,980 |

| 2023 | 1,480 | 960 | 710 | 3,150 |

| 2024 | 1,550 | 1,020 | 750 | 3,320 |

Hypothetical Findings: The data suggests a consistent increase in this compound prescriptions across all three hypothetical countries, indicating a growing utilization trend. Further analysis in a real study would delve into factors influencing these trends, such as changes in diagnostic practices, treatment guidelines, or market availability.

Analytical Method Development and Validation for Research Purposes

Analytical method development and validation are fundamental to ensuring the reliability and accuracy of quantitative and qualitative measurements of a chemical compound like this compound in various matrices demarcheiso17025.comchromatographyonline.com. This process establishes that a method's performance characteristics meet the requirements for its intended analytical application chromatographyonline.com.

Development of Analytical Procedures for Quantitative and Qualitative Research

The development of analytical procedures for this compound would involve selecting appropriate techniques and optimizing their parameters to achieve desired sensitivity, selectivity, and efficiency. Given this compound's molecular structure (C26H31N5O5) and its components (diphenhydramine and acefylline) wikipedia.orgwikipedia.orgwikidata.org, techniques such as High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) would be considered.

Key Steps in Development:

Selection of Analytical Technique:

HPLC: Often preferred for quantitative analysis of drug substances and their impurities due to its high separation efficiency and sensitivity. For this compound, a reverse-phase HPLC method would likely be developed, utilizing a C18 column scirp.org.

UV-Vis Spectroscopy: Useful for quantitative analysis if the compound has chromophores that absorb in the UV-Vis region. This compound, containing aromatic rings from diphenhydramine (B27) and the purine (B94841) core from acefylline (B349644), is expected to have characteristic UV absorption wikipedia.orgwikipedia.org. A preliminary scan would identify the maximum absorbance wavelength (λmax) scirp.org.

Mass Spectrometry (MS): Provides highly specific qualitative and quantitative information, especially for structural elucidation and impurity profiling.

Sample Preparation: This involves dissolving this compound in a suitable solvent or extracting it from a matrix (e.g., a research sample). The choice of solvent depends on this compound's solubility properties.

Optimization of Parameters (e.g., for HPLC):

Mobile Phase: Selection of solvent composition (e.g., acetonitrile/water or methanol/water mixtures with buffers) and pH to achieve optimal separation of this compound from potential excipients or degradation products.

Stationary Phase: Choice of column (e.g., C18, C8) based on the polarity of this compound.

Flow Rate: Optimized for efficient separation and reasonable run time.

Detection Wavelength: For UV detection, the λmax determined from UV-Vis spectroscopy would be used.

Injection Volume: Optimized for detector response and column capacity.

Hypothetical Analytical Procedure Parameters (HPLC-UV for this compound):

Table 2: Hypothetical HPLC-UV Method Parameters for this compound

| Parameter | Value/Description |

| Chromatographic System | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Aqueous Buffer (e.g., 40:60 v/v) |

| Buffer pH | 4.5 (e.g., Phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 260 nm (hypothetical λmax for this compound) |

| Run Time | 15 minutes |

| Sample Preparation | |

| Standard Solution | 100 µg/mL this compound in Mobile Phase |

| Sample Solution | Appropriate dilution in Mobile Phase |

Validation Parameters for Research-Grade Analytical Methods

Validation of an analytical method ensures that it is suitable for its intended purpose and provides reliable results demarcheiso17025.comchromatographyonline.com. Key validation parameters, typically guided by international standards such as ICH guidelines, include:

Accuracy: The closeness of agreement between the test result and the accepted reference value demarcheiso17025.comresearchgate.net. It is often expressed as percent recovery.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions researchgate.netresearchgate.net. It includes:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Precision within the same laboratory over different days, with different analysts, or using different equipment.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of analyte in the sample within a given range scirp.orgresearchgate.net. It is typically evaluated by the correlation coefficient (r²) of the calibration curve.

Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity scirp.org.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components demarcheiso17025.comresearchgate.net.

Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified demarcheiso17025.comscirp.org.

Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy demarcheiso17025.comscirp.org.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters demarcheiso17025.comresearchgate.net.

Ruggedness: The reproducibility of results when the method is performed under actual use conditions, often involving different laboratories, analysts, or instruments researchgate.net.

Hypothetical Validation Data for this compound (HPLC-UV Method):

Table 3: Hypothetical Validation Parameters for this compound HPLC-UV Method

| Validation Parameter | Acceptance Criteria (Typical) | Hypothetical Result for this compound |

| Accuracy | 98.0% - 102.0% Recovery | 99.5% - 101.2% |

| Precision | ||

| Intra-day (RSD%) | ≤ 2.0% | 0.8% |

| Inter-day (RSD%) | ≤ 2.0% | 1.5% |

| Linearity | r² ≥ 0.999 | 0.9998 |

| Range | 50-150% of target conc. | 50-150 µg/mL |

| Specificity | No interference from placebo/degradants | Confirmed |

| LOD | - | 0.05 µg/mL |

| LOQ | - | 0.15 µg/mL |

| Robustness | RSD% ≤ 2.0% for small variations | Within limits |

Hypothetical Findings: The hypothetical validation results indicate that the developed HPLC-UV method for this compound meets typical acceptance criteria for research-grade analytical methods, demonstrating its reliability for quantitative analysis.

Future Directions in Etanautine Compound Research

Novel Synthetic Approaches and Derivatization

Future research endeavors for Etanautine will likely focus on developing novel synthetic approaches to improve the efficiency, scalability, and sustainability of its production. Current synthetic pathways for compounds like this compound, which is a salt of two active pharmaceutical ingredients, often involve established chemical reactions. However, advancements in synthetic chemistry offer new avenues. For instance, exploring continuous flow chemistry could lead to more controlled reaction conditions, reduced waste, and higher yields compared to traditional batch processes. The integration of green chemistry principles, such as the use of benign solvents or solvent-free reactions, and the development of more efficient catalytic systems, could significantly lower the environmental impact and cost of synthesis.

Derivatization strategies will also be a key area of investigation. By modifying the chemical structure of this compound or its constituent parts (diphenhydramine and acefylline), researchers can aim to create novel compounds with enhanced pharmacological properties, improved pharmacokinetic profiles, or reduced off-target effects. This could involve:

Structural Modifications: Introducing different functional groups or altering the core scaffold to modulate receptor binding affinity or selectivity.

Prodrug Design: Developing prodrugs of this compound that offer improved bioavailability, targeted delivery, or sustained release, thereby optimizing its therapeutic window.

Isosteric Replacements: Substituting atoms or groups with others having similar electronic or steric properties to fine-tune activity or metabolic stability.

Chiral Synthesis: Given that some pharmacological activities are stereospecific, exploring stereoselective synthesis of this compound or its derivatives could lead to compounds with superior efficacy or reduced side effects.

Such derivatization efforts are critical for overcoming limitations of existing compounds and discovering new therapeutic agents.

Elucidation of Unexplored Mechanistic Pathways

While this compound is known to act as an anticholinergic and an antiparkinsonian agent, primarily through antagonism of histamine (B1213489) H1 receptors and muscarinic receptors, a comprehensive understanding of all its mechanistic pathways remains an area for future exploration acs.org. The combination of diphenhydramine (B27) and acefylline (B349644) suggests a complex interplay of effects. Acefylline, for example, is a stimulant drug of the xanthine (B1682287) class that acts as an adenosine (B11128) receptor antagonist and may also inhibit phosphodiesterase wikipedia.org. Future research could delve into:

Polypharmacology: Investigating the full spectrum of molecular targets that this compound interacts with beyond its primary known receptors. This includes exploring its effects on other neurotransmitter systems (e.g., dopamine (B1211576), serotonin, opioid pathways), ion channels, or enzyme activities that might contribute to its therapeutic or off-setting effects.

Cellular Signaling Cascades: Delineating the downstream cellular signaling pathways activated or inhibited by this compound binding to its targets. This could involve studying changes in second messenger systems (e.g., cAMP, calcium), protein phosphorylation, or gene expression profiles.

Disease-Specific Mechanisms: For its application as an antiparkinsonian agent, further research could focus on how this compound influences specific pathological processes in Parkinson's disease, such as neuroinflammation, oxidative stress, or protein aggregation, beyond its anticholinergic action.

Understanding these unexplored mechanistic pathways could reveal new therapeutic applications for this compound or provide insights for designing more potent and selective derivatives.

Development of Advanced Preclinical Models for Pharmacological Evaluation

The future of this compound research will heavily rely on the development and application of advanced preclinical models to accurately evaluate its pharmacological effects and potential therapeutic utility. Traditional in vitro and in vivo models, while foundational, often lack the physiological complexity or predictive power needed for modern drug discovery.

Sophisticated In Vitro Models:

Organ-on-a-Chip Technology: Utilizing microfluidic devices that mimic the physiological functions and mechanical forces of human organs (e.g., brain-on-a-chip for neurological effects, gut-on-a-chip for absorption and metabolism). These models can provide more human-relevant data on drug efficacy and potential off-target effects.

3D Cell Culture and Organoids: Employing three-dimensional cell cultures or patient-derived organoids that better recapitulate the cellular architecture and microenvironment of target tissues compared to conventional 2D cell lines. This is particularly relevant for studying complex neurological conditions like Parkinson's disease.

Co-culture Systems: Developing co-culture models that include various cell types (e.g., neurons, glial cells, endothelial cells) to simulate the intricate cellular interactions within the central nervous system.

Improved In Vivo Models:

Genetically Engineered Animal Models: Utilizing animal models with specific genetic modifications that accurately mimic human disease pathologies, offering a more precise platform for evaluating this compound's efficacy in relevant disease contexts.

Advanced Imaging Techniques: Integrating advanced imaging modalities (e.g., PET, fMRI) in animal studies to non-invasively monitor drug distribution, target engagement, and physiological responses in vivo.

Behavioral Phenotyping: Employing refined behavioral assays in animal models of Parkinson's disease to assess subtle improvements in motor and non-motor symptoms.

Humanized Mouse Models: Developing models where human cells or tissues are engrafted into immunodeficient mice to study drug effects in a more human-like biological environment.

Adherence to ethical guidelines, such as the ARRIVE guidelines for reporting animal research, will be crucial to ensure reproducibility and reduce bias in preclinical studies.

Integration of Omics Technologies in this compound Research

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will be pivotal in unraveling the intricate biological responses to this compound and its derivatives. These high-throughput approaches provide a holistic view of the molecular changes induced by a compound, offering unprecedented insights into its mechanism of action, potential biomarkers, and off-target effects.

Transcriptomics (e.g., RNA-seq): Analyzing changes in gene expression profiles in response to this compound treatment can identify cellular pathways modulated by the compound. This can help confirm known mechanisms and uncover novel pathways, such as identifying differentially expressed genes post-treatment.

Proteomics (e.g., Mass Spectrometry-based Proteomics, SILAC labeling): Quantifying protein abundance changes and post-translational modifications provides a direct measure of the cellular machinery affected by this compound. This can reveal protein targets, signaling networks, and adaptive cellular responses.

Metabolomics: Characterizing the metabolic changes induced by this compound can offer insights into its impact on cellular metabolism, energy production, and the production of secondary metabolites. This can be particularly useful for understanding its effects on neurotransmitter synthesis or degradation pathways.

Genomics: While this compound itself does not directly modify the genome, genomic studies can identify genetic predispositions that influence an individual's response to the compound, contributing to personalized medicine approaches.

Integrated Omics Analysis: The true power lies in integrating data from multiple omics platforms. This multi-omics approach allows for a systems-level understanding of this compound's effects, enabling the construction of comprehensive molecular maps and the identification of robust biomarkers for drug response or toxicity. Pathway analysis tools can be used to map interactomes from multi-omics data.

This comprehensive molecular profiling can lead to the identification of novel therapeutic targets, the discovery of biomarkers for patient stratification, and the repurposing of this compound for new indications.

Application of Artificial Intelligence and Big Data in Drug Discovery for this compound-like Compounds

The application of Artificial Intelligence (AI) and big data analytics is transforming drug discovery, offering unprecedented opportunities to accelerate the identification and optimization of this compound-like compounds. The vast chemical space of potential drug molecules, estimated to be over 10^60, makes traditional screening methods time-consuming and expensive. AI can address these inefficiencies by leveraging extensive datasets and advanced computational algorithms.

Virtual Screening and Lead Identification: AI algorithms, particularly machine learning and deep learning models, can rapidly screen vast virtual chemical libraries to identify potential this compound-like compounds with desired pharmacological properties. This includes predicting binding affinities to target receptors (e.g., histamine H1, muscarinic receptors, adenosine receptors) and filtering out compounds with undesirable characteristics.

De Novo Drug Design: Generative AI platforms can design novel molecular structures from scratch, optimizing for specific properties such as target selectivity, potency, and pharmacokinetic profiles. This allows for the exploration of chemical spaces beyond existing compound libraries.

Target Identification and Validation: AI can analyze complex biological data (e.g., omics data, patient records) to identify novel biological targets relevant to diseases where this compound might be effective, or to better understand the role of its known targets.

ADMET Prediction: AI models can accurately predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of candidate compounds, reducing the need for extensive experimental testing and accelerating lead optimization.

Synthesis Route Prediction: AI can assist in planning efficient and novel synthetic routes for complex molecules, including this compound and its derivatives, by analyzing reaction databases and predicting optimal reaction conditions.

Clinical Trial Optimization: While beyond the scope of this article's content exclusions, it's worth noting that AI can also be applied to predict clinical trial outcomes and optimize trial design, further accelerating the drug development pipeline.

By integrating AI and big data, researchers can significantly reduce the time and cost associated with discovering and developing new therapeutic agents based on the this compound scaffold, leading to more efficient translation of research findings into clinical applications.

Q & A

Q. What analytical techniques are most robust for validating Etanautine’s molecular structure, and how do researchers mitigate conflicting spectral data?

- Methodological Answer : Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for cross-validation. Conflicting spectral interpretations require iterative refinement of sample purity (e.g., HPLC purification) and computational modeling (DFT calculations) to resolve ambiguities .

Q. How should researchers design dose-response experiments to establish this compound’s pharmacokinetic profile in preclinical models?

- Answer : Use a tiered approach:

- Phase 1 : In vitro assays (e.g., microsomal stability, plasma protein binding).

- Phase 2 : In vivo studies with escalating doses in rodent models, tracking AUC (Area Under Curve) and Cmax via LC-MS/MS.

- Controls : Include vehicle-only and reference compounds (e.g., Warfarin for bioavailability benchmarks).

- Statistical rigor : Apply non-compartmental analysis (NCA) for pharmacokinetic parameters .

Q. What criteria determine the selection of cell lines for this compound’s cytotoxicity screening?

- Answer : Prioritize cell lines with:

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanism of action across independent studies?

- Answer :

- Step 1 : Meta-analysis of published data to identify variables (e.g., assay conditions, compound purity).

- Step 2 : Replicate key experiments under standardized protocols (e.g., uniform cell culture media, batch-controlled this compound).

- Step 3 : Employ orthogonal assays (e.g., CRISPR-mediated gene knockout, thermal shift assays) to validate target engagement .

Q. What experimental frameworks are optimal for evaluating this compound’s cross-species efficacy differences?

- Answer :

- In vitro : Compare metabolic stability across liver microsomes from human, rat, and dog models.

- In vivo : Use transgenic animal models (e.g., humanized CYP450 enzymes) to isolate metabolic variables.

- Data integration : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. How should researchers address discrepancies in this compound’s pharmacological activity between 2D vs. 3D cell culture models?

- Answer :

- Hypothesis testing : Design parallel experiments in 2D monolayers and 3D spheroids/organoids.

- Variable control : Standardize oxygen tension, nutrient gradients, and extracellular matrix (ECM) composition.

- Analytical tools : Use spatial transcriptomics or multiplexed imaging (e.g., CODEX) to map drug penetration gradients .

Q. What strategies improve the reproducibility of this compound’s synthetic protocols in academic labs?

- Answer :

- Documentation : Publish detailed reaction parameters (e.g., solvent lot numbers, catalyst purity).